3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Overview
Description
3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like guanine or xanthine derivatives.
Introduction of the Methyl Group: The methyl group at the 3-position is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Ring: The 4-methylpiperazine moiety is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Addition of the Sulfanylethyl Chain: The 2-(1-phenyltetrazol-5-yl)sulfanylethyl chain is attached via thiol-ene click chemistry, which is efficient and selective.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted purines and piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for studying cellular processes and developing biochemical assays.
Medicine
In medicine, 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is being investigated for its potential as an anticancer agent. Its ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for chemotherapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-(4-Methylpiperazin-1-yl)-7-(2-mercaptoethyl)purine-2,6-dione: Similar structure but lacks the phenyl-tetrazole group.
3-Methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione: Similar but lacks the sulfanylethyl chain.
7-(2-(1-Phenyltetrazol-5-yl)sulfanylethyl)purine-2,6-dione: Similar but lacks the methyl group at the 3-position.
Uniqueness
The uniqueness of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of the phenyl-tetrazole group, in particular, enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O2S/c1-26-8-10-28(11-9-26)18-21-16-15(17(31)22-19(32)27(16)2)29(18)12-13-33-20-23-24-25-30(20)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,22,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFXEPHHLXKXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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